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For Researchers, Scientists, and Drug Development Professionals

The glycine receptor (GlyR), a key mediator of inhibitory neurotransmission in the central

nervous system, has emerged as a promising therapeutic target for managing chronic pain and

other neurological disorders. Positive allosteric modulators (PAMs) of GlyRs, which enhance

the receptor's response to its endogenous ligand glycine, are of particular interest. This guide

provides a detailed comparison of AM-1488, a novel tricyclic sulfonamide, with other known

GlyR potentiators, including ivermectin, cannabinoids, and neurosteroids. The information is

supported by experimental data to aid researchers in their evaluation of these compounds.

Overview of AM-1488
AM-1488 is a potent and orally active positive allosteric modulator of glycine receptors.[1] It

belongs to a novel class of tricyclic sulfonamides and has demonstrated significant analgesic

effects in preclinical models of neuropathic pain.[2] AM-1488 enhances the response of GlyRs

to glycine and has been shown to be a non-selective PAM for all mammalian GlyR subtypes.[3]

[4] A related compound, AM-3607, binds to a novel allosteric site on the GlyRα3 subunit,

located at the interface between two subunits and adjacent to the orthosteric glycine binding

site.[2]

Quantitative Comparison of GlyR Potentiators
The following table summarizes the key quantitative data for AM-1488 and other major classes

of GlyR potentiators, focusing on their potency (EC50) and efficacy (maximal potentiation) on
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different GlyR subtypes.
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Compound/Cla
ss

GlyR Subtype EC50 (µM)
Maximal
Potentiation
(%)

Notes

AM-1488 α1 1.1 ± 0.1 1262 ± 143

Non-selective

potentiation

across subtypes.

[3]

α1β 1.8 ± 0.1 1454 ± 243 [3]

α2 2.4 ± 0.7 1112 ± 143 [3]

α2β 1.3 ± 0.1 995 ± 205 [3]

α3 2.1 ± 0.5 1501 ± 172 [3]

α3β 3.0 ± 0.1 1774 ± 201 [3]

Ivermectin α1
Potentiation at ≥

0.03
-

Also acts as a

direct,

irreversible

agonist at higher

concentrations

(≥0.03 µM).[5]

α1β
Potentiation at ≥

0.03
- [5]

Cannabinoids

Δ⁹-THC α1 - 1156 ± 472
Less potentiation

on α2 subtypes.

α2 - 232 ± 35 [6]

α3 - 1127 ± 142 [6]

Cannabidiol

(CBD)

Homomeric &

Heteromeric
Low micromolar -

Also shows

modest agonist

activity at high

micromolar

concentrations.
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Neurosteroids Various Variable Variable

Effects are highly

dependent on

the specific

steroid structure;

some potentiate

while others

inhibit GlyR

function.[7]

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the glycine receptor signaling pathway and a typical

experimental workflow for evaluating GlyR potentiators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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